molecular formula C11H14BrFN2O2S B1376476 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 486422-16-6

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No. B1376476
CAS RN: 486422-16-6
M. Wt: 337.21 g/mol
InChI Key: FVACKFHRBNHCAP-UHFFFAOYSA-N
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Description

“1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine” is a chemical compound. It’s likely to be an organic compound given the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), bromine (Br), and fluorine (F) in its structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions with sulfonyl chlorides, amines, and halogenated compounds .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Resolution and Asymmetric Synthesis : The compound has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, and its structure and the absolute configuration of the active enantiomer were determined through chromatographic separation and asymmetric synthesis methods (Tucker & Chesterson, 1988).
  • Synthesis of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, including variants of the 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, were synthesized and evaluated for their acaricidal activity. Some derivatives exhibited significant activity against various mites (Suzuki et al., 2021).

Biological Evaluation and Activity

  • Antibacterial and Antifungal Activities : Various derivatives of the compound have shown moderate to significant antibacterial activity against different bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).
  • Anticancer Activity : A derivative, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated significant anticancer activity against certain cancer cells, showing potential in oncological research (Miao et al., 2010).

Radiotherapy and Pharmacology

  • Radiation Mitigation : Research has indicated that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, can mitigate gastrointestinal acute radiation syndrome by activating the Hedgehog signaling pathway, expanding the intestinal stem cell pool, and improving regeneration after radiation exposure (Duhachek-Muggy et al., 2019).

Additional Applications

  • Synthesis of Novel Ligands and Metal Complexes : The compound has been used in the synthesis of new ligands and their transition metal complexes, indicating its utility in the field of organometallic chemistry and potential applications in material science (Chohan & Shad, 2011).

Mechanism of Action

The mechanism of action of this compound is not known. It could potentially interact with biological systems depending on its structure and functional groups .

Safety and Hazards

The safety and hazards of this compound are not known. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACKFHRBNHCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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